REACTION_SMILES
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[Cl:34][c:35]1[c:36]([C:37](=[O:38])[OH:39])[cH:40][c:41]([S:45](=[O:46])(=[O:47])[NH:48][CH3:49])[c:42]([F:44])[cH:43]1.[F:1][c:2]1[cH:3][c:4]([C:8]2([CH2:14][CH2:15][N:16]3[CH:17]4[CH2:18][CH:19]([n:24]5[c:25]([CH3:33])[n:26][c:27]6[c:28]5[cH:29][cH:30][cH:31][cH:32]6)[CH2:20][CH:21]3[CH2:22][CH2:23]4)[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[cH:5][cH:6][cH:7]1>>[F:1][c:2]1[cH:3][c:4]([C:8]2([CH2:14][CH2:15][N:16]3[CH:17]4[CH2:18][CH:19]([n:24]5[c:25]([CH3:33])[n:26][c:27]6[c:28]5[cH:29][cH:30][cH:31][cH:32]6)[CH2:20][CH:21]3[CH2:22][CH2:23]4)[CH2:9][CH2:10][N:11]([C:37]([c:36]3[c:35]([Cl:34])[cH:43][c:42]([F:44])[c:41]([S:45](=[O:46])(=[O:47])[NH:48][CH3:49])[cH:40]3)=[O:38])[CH2:12][CH2:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNS(=O)(=O)c1cc(C(=O)O)c(Cl)cc1F
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Name
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Cc1nc2ccccc2n1C1CC2CCC(C1)N2CCC1(c2cccc(F)c2)CCNCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2ccccc2n1C1CC2CCC(C1)N2CCC1(c2cccc(F)c2)CCNCC1
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Name
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CNS(=O)(=O)c1cc(C(=O)N2CCC(CCN3C4CCC3CC(n3c(C)nc5ccccc53)C4)(c3cccc(F)c3)CC2)c(Cl)cc1F
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Type
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product
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Smiles
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CNS(=O)(=O)c1cc(C(=O)N2CCC(CCN3C4CCC3CC(n3c(C)nc5ccccc53)C4)(c3cccc(F)c3)CC2)c(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |